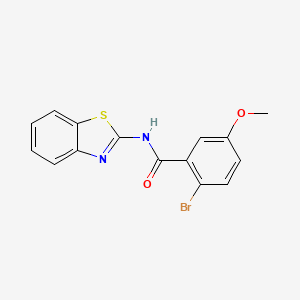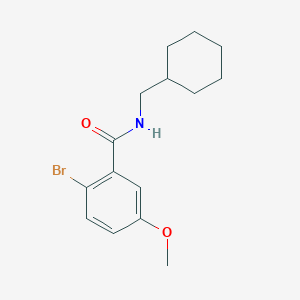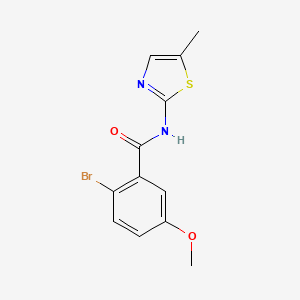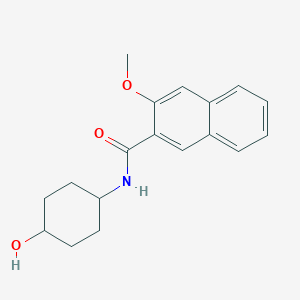
N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BBM-928 is a chemical compound that belongs to the class of benzothiazole derivatives. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. BBM-928 has been synthesized through a multi-step process, which involves the reaction of 2-aminobenzothiazole with 5-bromo-2-hydroxybenzamide in the presence of a coupling agent.
Wirkmechanismus
The mechanism of action of BBM-928 is not fully understood. However, it has been suggested that BBM-928 exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. BBM-928 has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BBM-928 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. BBM-928 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, BBM-928 has been found to possess antibacterial properties by inhibiting the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
BBM-928 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Furthermore, BBM-928 has been shown to possess various biological activities, which makes it a useful tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, there are also limitations to using BBM-928 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for BBM-928 research. One potential application is in the development of novel anti-inflammatory drugs. BBM-928 has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the development of novel anti-cancer drugs. BBM-928 has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of various types of cancer. Furthermore, BBM-928 has been found to possess antibacterial properties, which makes it a potential candidate for the development of novel antibiotics.
Synthesemethoden
The synthesis of BBM-928 involves several steps, including the reaction of 2-aminobenzothiazole with 5-bromo-2-hydroxybenzamide in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain BBM-928 in its pure form.
Wissenschaftliche Forschungsanwendungen
BBM-928 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BBM-928 has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, BBM-928 has been found to possess antibacterial properties by inhibiting the growth of bacteria.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-9-6-7-11(16)10(8-9)14(19)18-15-17-12-4-2-3-5-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQNEPUERZJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)
![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)


![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)

